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Compound of Interest

Compound Name: Methyl adamantane-1-carboxylate

Cat. No.: B026534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of various bioactive molecules utilizing methyl adamantane-1-carboxylate as a key starting

material. The unique physicochemical properties of the adamantane cage, including its rigidity,

lipophilicity, and three-dimensional structure, make it a valuable pharmacophore in drug

discovery. Methyl adamantane-1-carboxylate serves as a versatile precursor to a range of

derivatives with potential therapeutic applications, including antiviral, antimicrobial, and

metabolic disease-modifying agents.

Overview of Synthetic Pathways
Methyl adamantane-1-carboxylate is typically first hydrolyzed to its corresponding carboxylic

acid, adamantane-1-carboxylic acid. This foundational step opens the door to a multitude of

synthetic transformations, including amidation, esterification, and the construction of

heterocyclic systems. The subsequent derivatives have shown significant biological activities,

which are detailed in the following sections.
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Caption: General synthetic routes from Methyl adamantane-1-carboxylate.

Experimental Protocols
Hydrolysis of Methyl adamantane-1-carboxylate to
Adamantane-1-carboxylic acid
This initial step is crucial for the synthesis of most bioactive derivatives.

Procedure:

To a solution of methyl adamantane-1-carboxylate (1.0 eq) in methanol, add a 1N aqueous

solution of potassium hydroxide (1.1 eq).

Reflux the mixture for 2 hours.

After cooling to room temperature, pour the solution into 10 volumes of water.
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Acidify the mixture with hydrochloric acid to a pH of approximately 2.

The resulting precipitate of 1-adamantanecarboxylic acid is collected by filtration, washed

with water, and dried.[1]

Yield: Approximately 90%.[1]

Synthesis of Adamantane-1-carbohydrazide
This intermediate is a key building block for hydrazone derivatives.

Procedure:

Reflux a solution of adamantane-1-carboxylic acid (1.0 eq) in methanol with a catalytic

amount of concentrated sulfuric acid for 2 hours to form methyl adamantane-1-
carboxylate.

After cooling, pour the mixture into water and extract with chloroform.

Wash the organic layer with water, dry over calcium chloride, and concentrate under reduced

pressure.

Dissolve the resulting methyl adamantane-1-carboxylate in ethanol and add hydrazine

hydrate (excess).

Reflux the mixture for 3 hours.

Cool the reaction mixture in an ice bath to induce crystallization of adamantane-1-

carbohydrazide.

Collect the solid by filtration and recrystallize from ethanol.[2][3][4]

Yield: High.

Synthesis of Hydrazone Derivatives
Procedure:
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Dissolve adamantane-1-carbohydrazide (1.0 eq) and a substituted aromatic aldehyde or

ketone (1.0 eq) in ethanol.

Add a few drops of glacial acetic acid as a catalyst.

Reflux the mixture for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, cool the reaction mixture to room temperature.

The precipitated hydrazone derivative is collected by filtration, washed with cold ethanol, and

dried.[2][3]

Bioactive Molecules and Quantitative Data
Antimicrobial and Antifungal Hydrazone Derivatives
A variety of hydrazone derivatives of adamantane-1-carboxylic acid have been synthesized and

evaluated for their antimicrobial and antifungal activities. The minimum inhibitory concentration

(MIC) is a key measure of their potency.
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Compound Class Target Organism MIC Range (µg/mL) Reference

Hydrazide-hydrazones
Staphylococcus

aureus
62.5 - 1000 [5]

Hydrazide-hydrazones Bacillus subtilis 125 - 1000 [5]

Hydrazide-hydrazones Escherichia coli 125 - >1000 [5]

Hydrazide-hydrazones Candida albicans 62.5 - 1000 [5]

Thiazole Derivatives
Staphylococcus

aureus
Potent Activity [6]

Thiazole Derivatives Bacillus subtilis Potent Activity [6]

Thiazole Derivatives Escherichia coli Moderate Activity [6]

Thiazole Derivatives
Pseudomonas

aeruginosa
Moderate Activity [6]

Thiazole Derivatives Candida albicans Potent Activity [6]

Anticancer Hydrazone Derivatives
Certain adamantane-based hydrazones have demonstrated cytotoxic activity against various

human cancer cell lines.

Compound Class Cell Line IC50 Range (µM) Reference

Hydrazone

Derivatives
MCF-7 (Breast) 1.55 - 42.17 [7]

Hydrazone

Derivatives
HepG-2 (Liver) 1.55 - 42.17 [7]

Hydrazone

Derivatives
A549 (Lung) 1.55 - 42.17 [7]

Antiviral Imidazole Derivatives
Derivatives incorporating an imidazole moiety have shown activity against influenza A virus.
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Compound Virus Strain Activity Reference

2-(1-

adamantyl)imidazole
Influenza A-2 Victoria Significant [8]

N-methyl-2-(1-

adamantyl)imidazole
Influenza A-2 Victoria Significant [8]

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
Adamantane carboxylic acid derivatives have been developed as potent inhibitors of DGAT1,

an enzyme involved in triglyceride synthesis, with potential applications in the treatment of

obesity and diabetes.

Compound Class Target IC50 (nM) Reference

Adamantane

Carboxylic Acid

Derivatives

Human DGAT1 5 [9]

Adamantane

Carboxylic Acid

Derivatives

Mouse DGAT1 5 [9]

Signaling Pathways and Mechanisms of Action
Antiviral Mechanism of M2 Proton Channel Inhibitors
Adamantane derivatives, such as amantadine and rimantadine, are known to inhibit the M2

proton channel of the influenza A virus. This channel is crucial for the viral replication cycle. By

blocking this channel, these drugs prevent the acidification of the viral interior, which is a

necessary step for the uncoating of the virus and the release of its genetic material into the

host cell.[10][11][12]

Caption: Influenza A M2 proton channel inhibition by adamantane derivatives.

DGAT1 Inhibition in Triglyceride Synthesis
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Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway of

triglyceride synthesis. It catalyzes the final step, the conversion of diacylglycerol to

triacylglycerol. By inhibiting DGAT1, the synthesized adamantane derivatives can reduce the

production of triglycerides, which has therapeutic implications for metabolic disorders like

obesity and type 2 diabetes.[13][14][15]

Fatty Acyl-CoA

DGAT1Diacylglycerol Triglyceride
Catalysis

Adamantane Derivative
Inhibition

Click to download full resolution via product page

Caption: Inhibition of triglyceride synthesis via DGAT1 by adamantane derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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